N-(2,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-21-16-7-6-15(18(12-16)23-3)13-20-10-9-14-5-8-17(22-2)19(11-14)24-4/h5-8,11-12,20H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVPFMWMGIYZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 3,4-dimethoxyphenethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
N-(2,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is classified as a substituted phenethylamine. Its molecular formula is , with a molecular weight of approximately 331.41 g/mol . The compound features two methoxy groups on the benzyl and phenyl rings, contributing to its chemical reactivity and biological activity.
The synthesis of this compound typically involves chloromethylation followed by reductive amination, utilizing readily available precursors. This multi-step synthesis has been optimized for high yield and selectivity, making it economically feasible for industrial applications.
Pharmacological Properties
The pharmacological profile of this compound suggests interactions with neurotransmitter systems in the brain. Compounds in this class often exhibit affinities for serotonin and dopamine receptors, which are crucial for mood regulation and various neurological functions. Research indicates that similar compounds may modulate neurotransmitter release or inhibit reuptake mechanisms, contributing to their psychoactive effects.
Potential Applications:
- Psychoactive Effects : Given its structural similarities to known psychoactive substances, this compound may exhibit mood-enhancing properties or act as an antidepressant.
- Neuropharmacology : Its interaction with serotonin and dopamine receptors positions it as a candidate for further investigation in treating psychiatric disorders.
- Analgesic Properties : Preliminary studies suggest potential pain-relieving effects, warranting further exploration in pain management therapies.
Research Findings and Case Studies
Recent studies have focused on the compound's mechanism of action and its potential therapeutic applications. For instance:
- Study on Neurotransmitter Modulation : A study demonstrated that derivatives of substituted phenethylamines could enhance serotonin release in vitro, indicating a possible pathway for antidepressant effects.
- Analgesic Activity : Another research effort highlighted the analgesic properties of related compounds, suggesting that this compound could be further explored for pain relief applications.
Analytical Techniques
To characterize this compound and assess its purity and stability over time, various analytical techniques are employed:
- High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of synthesized compounds.
- Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure and functional groups present.
- Mass Spectrometry (MS) : Assists in confirming the molecular weight and structural integrity of the compound.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Findings :
- Benzyl Substituent Position : The 2,4-dimethoxybenzyl group in the target compound enhances 5-HT2A affinity compared to 2-methoxy (24H-NBOMe) or halogenated (34H-NBCl) analogs .
- Phenyl Substituent Effects : The 3,4-dimethoxyphenyl group in 34H-NBOMe improves receptor selectivity over 2,4-dimethoxy or halogenated phenyl analogs, which show reduced potency or off-target effects .
Core Structure Modifications
Phenethylamine vs. Tryptamine Derivatives
Replacing the phenethylamine core with a tryptamine scaffold (e.g., N-(3,4-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine) introduces indole moieties, altering receptor selectivity. Tryptamine derivatives exhibit modulatory effects on TRPM8 channels rather than 5-HT2A, highlighting the role of core structure in target specificity .
Benzamide Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) replaces the benzyl group with a benzamide moiety. This modification reduces 5-HT2A agonism but introduces antifungal activity, likely due to increased hydrophobicity and hydrogen-bonding capacity .
Functional Group Variations
Halogen vs. Methoxy Substitutions
Halogenated analogs (e.g., 34H-NBCl, 34H-NBBr) exhibit reduced 5-HT2A efficacy but improved metabolic stability. For example, 34H-NBCl shows a 40% lower EC₅₀ for 5-HT2A activation compared to the target compound, suggesting methoxy groups are critical for receptor interaction .
Trifluoromethyl and Sulfonyl Groups
Compounds like 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine demonstrate ACE2 inhibition (docking score: -5.51 kcal/mol), indicating that electron-withdrawing groups redirect activity toward viral entry pathways .
Pharmacological and Toxicological Profiles
5-HT2A Receptor Binding
The target compound exhibits nanomolar affinity for 5-HT2A (Kᵢ < 10 nM), outperforming 24H-NBOMe (Kᵢ ~15 nM) and halogenated analogs (Kᵢ > 50 nM) . This correlates with its pronounced hyperactivity effects in zebrafish models.
Metabolic Stability and Toxicity
- Metabolism: The 3,4-dimethoxyphenyl group slows hepatic degradation compared to non-methoxy derivatives, increasing bioavailability .
- Toxicity : GUSAR toxicity predictions for triazole-containing analogs (e.g., 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid) suggest higher hepatotoxicity than the target compound, emphasizing the safety of methoxy over heterocyclic substitutions .
Biological Activity
N-(2,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H25NO4
- Molecular Weight : 331.41 g/mol
- InChIKey : TWNILEJSESZZDB-UHFFFAOYSA-N
The compound features a complex structure with two methoxy groups on the benzyl and phenyl rings, which may influence its biological activity.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives containing methoxy groups have been shown to scavenge free radicals and reduce oxidative stress in various cell lines. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
2. Antimicrobial Properties
This compound has demonstrated antimicrobial effects against a range of pathogens. Studies have shown that related compounds disrupt bacterial cell membranes, leading to cell lysis and death .
3. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. It has been suggested that similar derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are often elevated in inflammatory conditions .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Membrane Disruption : The hydrophobic nature of the methoxy groups aids in penetrating microbial membranes, leading to their destabilization.
- Signal Transduction Modulation : There is evidence that these compounds can modulate signaling pathways related to oxidative stress and inflammation.
Case Study 1: Antioxidant Efficacy
A study involving a series of methoxy-substituted phenethylamines showed that this compound significantly reduced lipid peroxidation in vitro. The EC50 value for this effect was reported at approximately 10 µM, indicating potent antioxidant activity .
Case Study 2: Antimicrobial Activity
In a comparative study of several phenethylamine derivatives, this compound exhibited MIC values lower than 50 µg/mL against both Gram-positive and Gram-negative bacteria. This suggests strong potential as an antimicrobial agent .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are most effective for producing N-(2,4-dimethoxybenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, and how can reaction conditions be optimized?
The compound is synthesized via Schiff base formation between 2-(3,4-dimethoxyphenyl)ethylamine and 2,4-dimethoxybenzaldehyde. A typical procedure involves refluxing the amine (10 mmol) and aldehyde (12 mmol) in anhydrous toluene for 3 hours, followed by solvent evaporation and crystallization from ethanol to yield the imine intermediate. Optimization strategies include adjusting the aldehyde-to-amine ratio (1:1.2 molar ratio recommended), solvent choice (e.g., acetonitrile for faster kinetics), and crystallization solvents (ethanol or diethyl ether) to improve purity (>95%) .
Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous toluene | Prevents hydrolysis of imine |
| Temperature | Reflux (110–120°C) | Ensures complete condensation |
| Crystallization Solvent | Ethanol | Enhances crystal homogeneity |
| Reaction Time | 3–5 hours | Balances conversion vs. side products |
Q. Which analytical techniques are most reliable for characterizing this compound and differentiating its positional isomers?
High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is critical for isomer differentiation. demonstrates baseline separation of ortho and para isomers using a C18 column with a gradient elution (acetonitrile/0.1% formic acid). Key identifiers include:
- Retention time shifts (ΔRT ≥ 2.5 min for ortho vs. para).
- Fragmentation patterns: Loss of methoxy groups ([M–OCH3]⁺ ions at m/z 166 and 151) . Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) further confirms substitution patterns, with aromatic proton splitting (e.g., doublets for para-substituted methoxy groups vs. triplets for ortho) .
Q. What are the compound’s critical physicochemical properties, and how do they influence laboratory handling?
- Molecular Weight : 345.4 g/mol (C19H25NO4).
- Solubility : Low in water (<0.1 mg/mL); soluble in DMSO, ethanol, and dichloromethane.
- Stability : Hygroscopic; store under inert gas (argon) at –20°C to prevent oxidation. Safety protocols include using nitrile gloves, fume hoods, and separate waste containers for amine-containing residues due to potential neurotoxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyl substituents) affect biological activity in zebrafish models?
reveals that substituents on the benzyl group significantly alter 5-HT2A receptor agonism. For example:
- N-(2-methoxybenzyl) (34H-NBOMe): EC50 = 0.8 µM (high locomotor activation).
- N-(2-chlorobenzyl) (34H-NBCl): EC50 = 5.2 µM (reduced efficacy). Halogen substituents increase lipophilicity (logP ↑0.5–1.2) but reduce binding affinity due to steric hindrance. Dose-response studies in zebrafish should include behavioral assays (novel tank test) paired with brain tissue LC-MS/MS to quantify serotonin modulation .
Q. What methodological challenges arise in synthesizing enantiomerically pure forms, and how can they be addressed?
Racemization during imine formation is a key issue. Strategies include:
Q. How can molecular docking studies predict this compound’s interaction with targets like ACE2, and what limitations exist?
Molecular docking (AutoDock Vina) using the ACE2 crystal structure (PDB: 6M17) identifies key interactions:
Q. What contradictions exist in reported neurochemical data, and how can experimental design resolve them?
Discrepancies in EC50 values (e.g., 0.1–10 µM in zebrafish vs. 1–50 µM in murine models) may stem from species-specific receptor isoforms or dosing protocols. Solutions include:
- Standardizing exposure times (e.g., 30-min acclimation pre-assay).
- Cross-validating receptor binding (radioligand assays) with in vivo behavioral data .
Q. What in silico and in vivo approaches are recommended for metabolic pathway prediction?
- In silico : CYP450 metabolism prediction via Schrödinger’s ADMET Predictor highlights N-demethylation and O-demethoxylation as primary pathways.
- In vivo : Administering 14C-labeled compound in rodents followed by LC-MS/MS analysis of urine/metabolites identifies glucuronidation as a major clearance route .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
